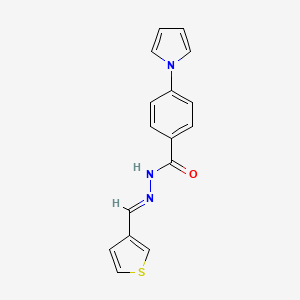
4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide, also known as PTB, is a synthetic compound that has been studied in the field of medicinal chemistry. PTB has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer and inflammation.
Mecanismo De Acción
The mechanism of action of 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide is not fully understood, but it has been suggested that 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide may exert its effects through the inhibition of various signaling pathways. 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In immune cells, 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has also been shown to have antimicrobial effects against various bacterial and fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide is its relatively simple synthesis method, which allows for easy production of the compound in the lab. Additionally, 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to have low toxicity in both in vitro and in vivo studies. However, one limitation of 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide research. One area of interest is the development of 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide and to identify its molecular targets. Finally, studies are needed to evaluate the efficacy of 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide in animal models of disease, with the ultimate goal of developing 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide as a therapeutic agent for human use.
Métodos De Síntesis
4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide can be synthesized through a simple reaction between 4-aminobenzohydrazide and 3-thienylmethanal in the presence of a catalytic amount of acetic acid. The resulting compound is then treated with pyrrole to afford 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide in good yield.
Aplicaciones Científicas De Investigación
4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been studied extensively in the field of medicinal chemistry due to its potential therapeutic effects. 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to have anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has also been studied for its potential use as an antimicrobial agent.
Propiedades
IUPAC Name |
4-pyrrol-1-yl-N-[(E)-thiophen-3-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(18-17-11-13-7-10-21-12-13)14-3-5-15(6-4-14)19-8-1-2-9-19/h1-12H,(H,18,20)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEKQQOULAIYJE-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrrol-1-yl)-N'-[(E)-thiophen-3-ylmethylidene]benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


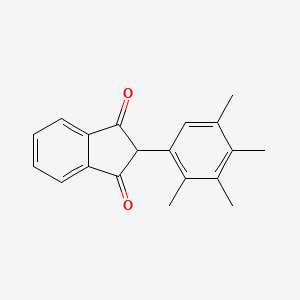


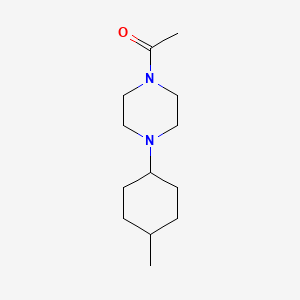
![3-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800039.png)
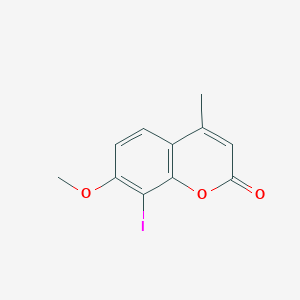

![methyl 4-[(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5800070.png)
![3-[2-(2,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5800076.png)
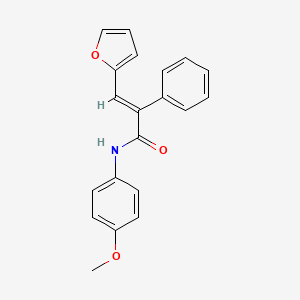
![5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5800100.png)
![4-tert-butyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800106.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5800113.png)